molecular formula C17H15N3O2S B2975396 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile CAS No. 2097930-27-1

4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile

Cat. No.: B2975396
CAS No.: 2097930-27-1
M. Wt: 325.39
InChI Key: PMOIXGFSVINTKW-UHFFFAOYSA-N
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Description

4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzothiadiazole core fused with a cyclopropyl group and a benzonitrile substituent. The cyclopropyl group introduces steric and electronic effects, while the benzonitrile substituent may enhance binding affinity in biological systems due to its polarizable nitrile group.

Properties

IUPAC Name

4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-11-13-5-7-14(8-6-13)12-19-16-3-1-2-4-17(16)20(15-9-10-15)23(19,21)22/h1-8,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOIXGFSVINTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile typically involves multi-step organic reactions[_{{{CITATION{{{2{Buy 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ...](https://www.benchchem.com/zh/product/b2975396). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity[_{{{CITATION{{{2{Buy 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ...](https://www.benchchem.com/zh/product/b2975396). Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product[{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI)[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

  • Medicine: : Explored for its therapeutic potential in treating various diseases[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

  • Industry: : Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Mechanism of Action

The mechanism by which 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Buy 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ...](https://www.benchchem.com/zh/product/b2975396). The compound may bind to enzymes or receptors, leading to biological responses[{{{CITATION{{{_2{Buy 4-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Reported Activities/Applications Evidence Source
Target Compound : 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzonitrile Not explicitly provided Benzothiadiazole core, cyclopropyl group, benzonitrile substituent Inferred: Potential antiviral/anti-inflammatory (based on benzothiadiazole analogs)
3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-...benzonitrile C₃₃H₂₈F₃N₅O₄ Hexahydropyrido[4,3-d]pyrimidine core, trifluoromethylbenzyl, dioxoisoindolinyl Not explicitly stated; likely protease inhibition (similar to HIV-1 inhibitors)
4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile Variable Benzimidazole-triazole hybrid, substituted phenyl, benzonitrile Anti-inflammatory (compared to Diclofenac Sodium)
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₁FN₃OS Benzothiazole core, fluorophenyl, pyrazole-carbaldehyde Antitumor, antifungal, antiviral activities
4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile C₁₆H₁₇NO₃ Cyclopropyl-dioxobutane ester, dimethylbenzonitrile Research use (no explicit bioactivity)
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile C₁₂H₁₀N₂O₂S Thiazolidinone core, methyl-dioxo, benzonitrile Not stated; thiazolidinones often anticandidal/antidiabetic

Key Comparative Insights

Core Heterocycle Differences: The benzothiadiazole core in the target compound distinguishes it from benzothiazole derivatives (e.g., ), which lack the additional nitrogen and sulfur oxidation states. This difference may influence redox activity and binding to enzymatic targets. Thiazolidinone analogs (e.g., ) exhibit a saturated five-membered ring with two ketone groups, contrasting with the fused bicyclic system of the target compound.

Benzonitrile is a common moiety across all compounds, suggesting its role in enhancing polarity and π-π stacking interactions in biological targets.

Biological Activity Trends :

  • Benzothiazole derivatives (e.g., ) demonstrate broad-spectrum antiviral and antitumor activities, likely due to their planar aromatic systems interacting with DNA or protease active sites.
  • Benzimidazole-triazole hybrids (e.g., ) show anti-inflammatory efficacy comparable to Diclofenac, suggesting that the benzonitrile group may synergize with nitrogen-rich heterocycles for COX inhibition.

Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation and benzothiadiazole ring formation, which may be more complex than the straightforward condensation routes for thiazolidinones or Vilsmeier-Haack reactions for pyrazole derivatives .

Biological Activity

The compound 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile is C18H18N2O3S. Its structural components include a benzothiadiazole moiety and a benzonitrile group, which are known for their diverse biological properties.

PropertyValue
Molecular Weight342.41 g/mol
CAS Number2097866-83-4
IUPAC Name4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Studies have indicated that compounds containing the benzothiadiazole structure exhibit significant anticancer properties. For instance, research has shown that derivatives of benzothiadiazole can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have reported antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds indicates that modifications to the cyclopropyl group and the functional groups attached to the benzothiadiazole core can significantly affect biological activity. For instance:

Compound ModificationEffect on Activity
Addition of halogen atomsIncreased anticancer potency
Alteration of functional groupsEnhanced anti-inflammatory effects

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of benzothiadiazole derivatives. The results indicated that compounds with similar structures to 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile exhibited IC50 values in the low micromolar range against various cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Pharmaceutical Biology focused on the anti-inflammatory mechanisms of benzothiadiazole derivatives. The study found that these compounds could inhibit NF-kB signaling pathways, thereby reducing inflammation markers in vitro.

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